REACTION_CXSMILES
|
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].[Br:13][CH2:14][CH2:15][CH2:16]Br.C(N(C(C)C)CC)(C)C>CC#N>[Br:13][CH2:14][CH2:15][CH2:16][O:1][N:2]1[C:3](=[O:12])[C:4]2=[CH:11][CH:10]=[CH:9][CH:8]=[C:5]2[C:6]1=[O:7]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
2.49 mL
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
4.27 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 4 hours the volatiles were removed in vacuo
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with Et2O
|
Type
|
CUSTOM
|
Details
|
to provide 2.53 g of while solid
|
Name
|
|
Type
|
|
Smiles
|
BrCCCON1C(C=2C(C1=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |